An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzenecarbohydrazide
An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzenecarbohydrazide
This technical guide provides a comprehensive overview of the core basic properties, experimental protocols, and potential biological activities of 2-Hydroxy-3-nitrobenzenecarbohydrazide, tailored for researchers, scientists, and drug development professionals.
Core Properties
2-Hydroxy-3-nitrobenzenecarbohydrazide, also known as 3-Nitrosalicylhydrazide, is an aromatic hydrazide compound. Its structure incorporates a hydroxyl group and a nitro group on the benzene ring, ortho and meta to the carbohydrazide functional group, respectively. These features are anticipated to influence its chemical reactivity and biological activity.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its basic properties can be summarized.
| Property | Value | Source |
| CAS Number | 945-22-2 | |
| Molecular Formula | C₇H₇N₃O₄ | |
| Molecular Weight | 197.15 g/mol | |
| Appearance | Expected to be a crystalline solid. | Inferred |
| Melting Point | Data not available in cited sources. | - |
| Solubility | Data not available in cited sources. | - |
| pKa | Data not available in cited sources. | - |
Spectral Data
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¹H NMR: Aromatic protons would appear in the downfield region. The presence of the hydroxyl and amine protons would be identifiable, with their chemical shifts potentially affected by the solvent and concentration.
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¹³C NMR: Resonances for the carbonyl carbon and the aromatic carbons would be observed, with the positions of the nitro and hydroxyl groups influencing their chemical shifts.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H (hydroxyl), N-H (amine), C=O (carbonyl), and N-O (nitro) stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzohydrazide structure.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide is not explicitly documented in the searched literature. However, a plausible two-step synthesis can be proposed based on established chemical reactions for the formation of the precursor and the final hydrazide.
Synthesis of 2-Hydroxy-3-nitrobenzohydrazide
The synthesis can be logically approached in two main stages: the nitration of a suitable starting material to obtain the substituted benzene ring, followed by the formation of the hydrazide. A common route for synthesizing benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate.
Step 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
A potential starting material for the synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide is methyl salicylate, which can be nitrated to introduce the nitro group at the 3-position of the benzene ring.
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Materials:
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Methyl salicylate
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Fuming nitric acid
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Concentrated sulfuric acid
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Ice
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Dichloromethane
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Sodium sulfate
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Procedure:
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A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.
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Methyl salicylate is added dropwise to the cold nitrating mixture with constant stirring, maintaining a low temperature.
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After the addition is complete, the reaction mixture is stirred for a specified time at a controlled temperature to allow for the nitration to proceed.
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The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
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The precipitate is filtered, washed with cold water until neutral, and dried.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure methyl 2-hydroxy-3-nitrobenzoate.
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Step 2: Synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide
The synthesized methyl 2-hydroxy-3-nitrobenzoate can then be converted to the desired carbohydrazide by reacting it with hydrazine hydrate.
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Materials:
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Methyl 2-hydroxy-3-nitrobenzoate
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Hydrazine hydrate
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Ethanol
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Procedure:
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Methyl 2-hydroxy-3-nitrobenzoate is dissolved in ethanol.
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Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.
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The crude 2-Hydroxy-3-nitrobenzenecarbohydrazide can be purified by recrystallization from an appropriate solvent.
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Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Melting Point: Determined using a melting point apparatus.
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Thin-Layer Chromatography (TLC): To assess the purity of the compound and monitor the progress of the reaction.
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Spectroscopy:
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¹H NMR and ¹³C NMR: To elucidate the chemical structure.
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FTIR: To identify the functional groups present.
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Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
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Potential Biological Activity and Signaling Pathways
While no specific biological studies on 2-Hydroxy-3-nitrobenzenecarbohydrazide were found, the presence of the nitroaromatic and hydrazide moieties suggests potential antimicrobial activity.
Postulated Antimicrobial Mechanism of Action
Nitroaromatic compounds often exert their antimicrobial effects through a mechanism involving the reduction of the nitro group within the microbial cell. This process can lead to the generation of reactive nitrogen species that are toxic to the cell.
A proposed mechanism involves the following steps:
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Cellular Uptake: The compound is taken up by the microbial cell.
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Enzymatic Reduction: Intracellular nitroreductases, present in many bacteria and protozoa, catalyze the reduction of the nitro group.
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Generation of Reactive Species: This reduction process generates cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS).
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Cellular Damage: These reactive species can cause widespread cellular damage by targeting various macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.
Diagram of the Proposed Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism of 2-Hydroxy-3-nitrobenzenecarbohydrazide.
Experimental Workflow for Synthesis and Characterization
Caption: Proposed workflow for the synthesis and characterization.
